molecular formula C11H15N3OS B12491175 1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B12491175
M. Wt: 237.32 g/mol
InChI Key: XNSHKMHGRVVMCN-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a chemical compound that features a piperidine ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. Common reagents might include sulfur-containing compounds to introduce the sulfanyl group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine or piperidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone: Similar structure but with a thio group instead of a sulfanyl group.

    1-(Piperidin-1-yl)-2-(pyrimidin-2-ylamino)ethanone: Similar structure but with an amino group instead of a sulfanyl group.

Uniqueness

1-(Piperidin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

1-piperidin-1-yl-2-pyrimidin-2-ylsulfanylethanone

InChI

InChI=1S/C11H15N3OS/c15-10(14-7-2-1-3-8-14)9-16-11-12-5-4-6-13-11/h4-6H,1-3,7-9H2

InChI Key

XNSHKMHGRVVMCN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=CC=N2

Origin of Product

United States

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